molecular formula C8H11BrN2O B13199438 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol

3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol

Cat. No.: B13199438
M. Wt: 231.09 g/mol
InChI Key: ZFJMIYMAZYZIBR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol typically involves the reaction of 5-bromopyridine-2-carbaldehyde with an appropriate amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromopyridine moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol is unique due to its combination of an amino group, a bromopyridine moiety, and a hydroxyl group. This unique combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research applications.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

3-amino-1-(5-bromopyridin-2-yl)propan-1-ol

InChI

InChI=1S/C8H11BrN2O/c9-6-1-2-7(11-5-6)8(12)3-4-10/h1-2,5,8,12H,3-4,10H2

InChI Key

ZFJMIYMAZYZIBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(CCN)O

Origin of Product

United States

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